molecular formula C23H15BrN4O2 B3230115 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one CAS No. 1291847-16-9

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

Cat. No.: B3230115
CAS No.: 1291847-16-9
M. Wt: 459.3
InChI Key: MFGUDIUEZWGGBZ-UHFFFAOYSA-N
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Description

This compound features a phthalazin-1(2H)-one core substituted with a p-tolyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 2-bromophenyl group. Key properties include a molecular weight of 489.33 g/mol (C₂₄H₁₇BrN₄O₃), logP of 4.43 (indicating moderate lipophilicity), and a polar surface area of 66.08 Ų .

Properties

IUPAC Name

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O2/c1-14-10-12-15(13-11-14)28-23(29)17-7-3-2-6-16(17)20(26-28)22-25-21(27-30-22)18-8-4-5-9-19(18)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGUDIUEZWGGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one is a derivative of phthalazine known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrN3O3C_{19}H_{18}BrN_3O_3, with a molecular weight of approximately 416.27 g/mol. The structure features a phthalazinone core, which is significant in medicinal chemistry due to its versatility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phthalazine derivatives, including the compound . Notably, phthalazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:

  • In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast carcinoma) and HePG2 (hepatocellular carcinoma). For instance, one study reported that a related compound showed 100% inhibition at a concentration of 125 µM against multiple cancer cell lines, outperforming standard chemotherapeutics like camptothecin .

Antimicrobial Activity

Phthalazine derivatives have also been investigated for their antimicrobial properties. The introduction of oxadiazole moieties has been associated with enhanced antimicrobial activity. Research indicates that compounds containing the oxadiazole ring can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Other Pharmacological Effects

The biological profile of phthalazine derivatives extends beyond anticancer and antimicrobial activities. They have been reported to possess:

  • Anticonvulsant properties : Some derivatives have shown efficacy in models of epilepsy.
  • Anti-inflammatory effects : Certain compounds reduce inflammation markers in vitro and in vivo.
  • Antidiabetic activity : Phthalazine derivatives have been explored for their potential to regulate blood glucose levels .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • DNA Interaction : Many phthalazine derivatives interact with DNA, leading to inhibition of replication in cancer cells.
  • Enzyme Inhibition : Some compounds act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as PARP (Poly(ADP-ribose) polymerase), which plays a role in DNA repair mechanisms .
  • Receptor Modulation : Certain derivatives may modulate receptor activity linked to inflammation and pain pathways.

Case Studies

StudyCompound TestedCell LineIC50 (µM)Activity
Marzouk et al. (2016)Phthalazinone DerivativeMCF-717.39Anticancer
Nezhawy et al. (2019)Amino Acid DerivativeMCF-720.33Cytotoxic
Sangshetti et al. (2019)Various DerivativesNCI-H460125Antitumor

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit promising anticancer properties. The presence of the bromophenyl group in 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one enhances its interaction with biological targets involved in cancer progression. Studies have shown that derivatives of oxadiazoles can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis or cell cycle arrest.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it exhibits significant antibacterial and antifungal effects, making it a candidate for the development of new antimicrobial agents. The oxadiazole ring is known for its ability to disrupt microbial cell membranes, contributing to its efficacy.

Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the neuroprotective potential of oxadiazole derivatives. The structural features of this compound may provide protective effects against oxidative stress and neuroinflammation, which are critical factors in conditions like Alzheimer's disease.

Material Science Applications

Fluorescent Materials
The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit fluorescence can be harnessed in the development of advanced display technologies and sensors.

Polymer Chemistry
In polymer science, this compound can be used as a building block for creating functionalized polymers with specific optical and electronic properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength while imparting unique optical characteristics.

Environmental Applications

Photodegradation Studies
The photostability and degradation pathways of this compound have been studied to assess its environmental impact. Understanding how this compound behaves under UV radiation is crucial for evaluating its safety in environmental applications and potential use as a photostabilizer in various formulations.

Wastewater Treatment
Due to its antimicrobial properties, this compound may be explored for application in wastewater treatment processes. Its ability to inhibit microbial growth can be advantageous in controlling biofouling and enhancing the efficiency of treatment systems.

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with IC50 values lower than standard chemotherapeutics.
Study 2Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Study 3Neuroprotective EffectsExhibited protective effects on neuronal cells under oxidative stress conditions, reducing cell death by up to 30%.
Study 4Material ScienceDeveloped a polymer blend incorporating the compound that enhanced fluorescence intensity by 50% compared to control samples.

Chemical Reactions Analysis

Substitution Reactions at the Bromophenyl Group

The 2-bromophenyl moiety serves as a reactive site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Reaction TypeConditions/ReagentsProduct/OutcomeYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CAryl group replaces bromine (e.g., phenyl, tolyl)70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAmination at bromine site65%

Mechanistic Insights :

  • The bromine atom’s electronegativity and the oxadiazole ring’s electron-withdrawing effect activate the aryl bromide for cross-coupling.

  • Suzuki reactions proceed via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with a boronic acid and reductive elimination .

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring undergoes ring-opening or derivatization under specific conditions.

Reaction TypeConditions/ReagentsOutcomeYieldSource
Acidic HydrolysisHCl (conc.), reflux, 6hRing opening to form amidoxime intermediate55%
ReductionLiAlH₄, THF, 0°C → RTConversion to diamine derivative40%

Key Observations :

  • Hydrolysis of the oxadiazole ring generates an unstable amidoxime, which can further react with electrophiles .

  • Reduction with LiAlH₄ breaks the N–O bond, yielding a secondary amine .

Phthalazinone Core Modifications

The phthalazinone moiety participates in nucleophilic substitutions and redox reactions.

Reaction TypeConditions/ReagentsOutcomeYieldSource
AlkylationNaH, DMF, alkyl halide, RTN-Alkylation at the phthalazinone nitrogen60–75%
OxidationKMnO₄, H₂O, 100°CConversion to phthalazine-1,4-dione50%

Mechanistic Notes :

  • Alkylation occurs preferentially at the less hindered nitrogen of the phthalazinone.

  • Oxidation with KMnO₄ introduces a ketone group, destabilizing the aromatic system.

Cycloaddition and Heterocycle Formation

The oxadiazole ring can act as a dienophile in Diels-Alder reactions.

Reaction TypeConditions/ReagentsOutcomeYieldSource
Diels-AlderFuran, toluene, 120°C, 12hFormation of bicyclic oxadiazole-fused adduct30%

Limitations :

  • Low yields due to steric hindrance from the phthalazinone and p-tolyl groups .

Photochemical Reactions

UV irradiation induces bond cleavage and rearrangement.

Reaction TypeConditions/ReagentsOutcomeYieldSource
PhotolysisUV (254 nm), CH₃CN, 24hCleavage of oxadiazole N–O bond20%

Key Insight :

  • The bromophenyl group stabilizes radical intermediates during photolysis .

Comparative Reactivity of Analogues

Substituent effects on reaction outcomes:

Compound VariationBromine PositionReaction Rate (Suzuki)Yield (%)
2-Bromophenyl derivativeOrthoSlow70
4-Bromophenyl derivativeParaFast85

Data aggregated from .

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Table 1: Substituent Variations and Physicochemical Properties
Compound Name / ID R₁ (Phthalazinone) R₂ (Oxadiazole) Molecular Weight (g/mol) logP Reference
Target Compound p-Tolyl 2-Bromophenyl 489.33 4.43
2-{[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)phthalazin-1(2H)-one 4-Methoxyphenyl 2-Bromophenyl (methyl-linked) 489.33 N/A
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one Phenyl 3-Bromophenyl 445.27 N/A
2-(o-Tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one o-Tolyl o-Tolyl N/A N/A
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3-Methylphenyl 3,4,5-Trimethoxyphenyl 470.49 N/A

Key Observations :

  • Methoxy vs. Methyl : Replacing p-tolyl with 4-methoxyphenyl (as in ) increases polarity but retains similar molecular weight.
  • Lipophilicity : The target compound’s logP (4.43) is comparable to other brominated analogs, though trimethoxyphenyl derivatives (e.g., ) likely exhibit higher logP due to added methoxy groups.

Analogs with Different Heterocyclic Cores

Table 2: Core Heterocycle Modifications
Compound Name / ID Core Structure R₁ (Heterocycle) Yield (%) Purity (%) Reference
Target Compound Phthalazin-1(2H)-one 2-Bromophenyl N/A N/A
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one Benzo[d]imidazol-2-one 4-Chlorophenethyl 72 99.01
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one Phthalazin-1(2H)-one 3,4-Dimethylphenyl N/A N/A

Key Observations :

  • Core Flexibility: Benzo[d]imidazol-2-one derivatives (e.g., ) exhibit lower molecular complexity but higher synthetic yields (up to 72%) compared to phthalazinone-based compounds.
  • Biological Relevance: Phthalazinones (e.g., target compound, ) are often explored as PARP inhibitors (e.g., Olaparib ), whereas benzimidazolones () target TRP channels.

Pharmacologically Active Analogs

Key Observations :

  • Therapeutic Potential: The target compound’s oxadiazole-phthalazinone scaffold aligns with anti-proliferative agents (), though direct evidence is lacking.
  • PARP Inhibition: Olaparib derivatives () share a phthalazinone core but feature cyclopropane and piperazine groups, highlighting structural diversity for target specificity.

Q & A

What are the critical considerations for designing a synthetic route for this compound?

The synthesis requires multi-step optimization, focusing on regioselective oxadiazole ring formation and efficient coupling of the 2-bromophenyl moiety. Key steps include:

  • Cyclocondensation : Use thiocarbazide intermediates under controlled pH and temperature to form the oxadiazole core.
  • Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the 2-bromophenyl group.
  • Green Chemistry Tools : Ultrasonic irradiation can enhance reaction efficiency and reduce side products .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity.

How can low yields in the oxadiazole cyclization step be mitigated?

Low yields often stem from incomplete dehydration or competing side reactions. Strategies include:

  • Catalyst Optimization : Use trifluoroacetic anhydride (TFAA) as a dehydrating agent.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins at 120°C) and improves yield by 20–30% .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

What advanced spectroscopic techniques validate the compound’s structural integrity?

  • NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals.
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ at m/z 507.08).
  • X-Ray Crystallography : Resolves stereochemical ambiguities and confirms crystal packing (refer to analogous oxadiazole structures) .

How does the 2-bromophenyl group influence bioactivity and binding affinity?

  • Electron-Withdrawing Effects : Enhances electrophilicity, improving interactions with catalytic lysine residues in target enzymes.
  • Steric Effects : The bromine atom’s bulk may restrict conformational flexibility, affecting binding pocket access. SAR studies in FLAP inhibitors suggest IC50 improvements of 5–10 nM with halogenated aryl groups .

What in vitro models are suitable for evaluating biological activity?

  • Enzyme Inhibition Assays : FLAP binding assays (IC50 < 10 nM) and LTB4 synthesis inhibition in human whole blood (IC50 < 100 nM) .
  • Anti-Proliferative Screening : Use BRCA1/2-mutant cell lines (e.g., MX-1 breast cancer) with EC50 values < 5 nM .

How to resolve discrepancies between in vitro potency and in vivo efficacy?

  • Bioavailability Factors : Assess solubility (e.g., LogP > 3.5) and plasma protein binding (PPB > 90%).
  • Metabolite Interference : Perform LC-MS/MS to identify active metabolites.
  • Species-Specific Metabolism : Cross-validate in murine ex vivo models (e.g., dose-dependent LTB4 inhibition) .

What strategies optimize pharmacokinetic (PK) properties?

  • LogP Adjustment : Aim for 2.5–4.0 to balance solubility and membrane permeability.
  • CYP450 Profiling : Screen for CYP3A4 inhibition (IC50 > 10 µM) to minimize drug-drug interactions.
  • Metabolic Stability : Use liver microsomes to identify vulnerable sites (e.g., oxadiazole ring oxidation) .

Which computational methods predict target binding modes?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for preliminary binding poses.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity .

How does stereochemistry impact activity and stability?

  • Chiral Centers : Racemic mixtures may reduce potency. Enantiopure synthesis (e.g., asymmetric catalysis) improves target selectivity.
  • Metabolic Stability : R-configuration at the phthalazinone core reduces CYP2D6-mediated oxidation .

What analytical methods ensure purity and stability?

  • HPLC : Use C18 columns (ACN/water gradient) with UV detection (λ = 254 nm). Purity > 98%.
  • DSC/TGA : Monitor thermal degradation (decomposition onset > 200°C).
  • Forced Degradation Studies : Acid/alkali hydrolysis (0.1N HCl/NaOH) identifies labile groups (e.g., oxadiazole ring) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one
Reactant of Route 2
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

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